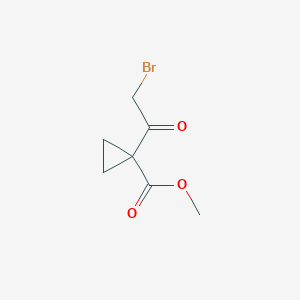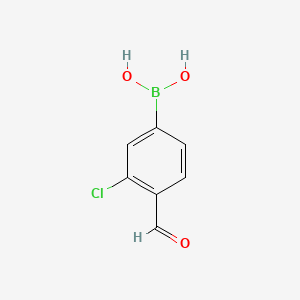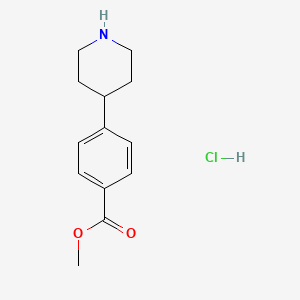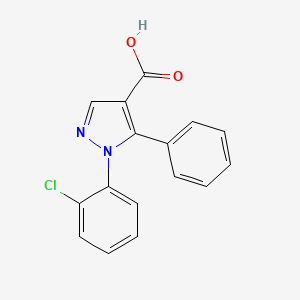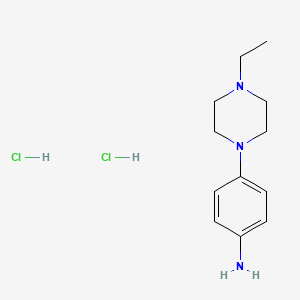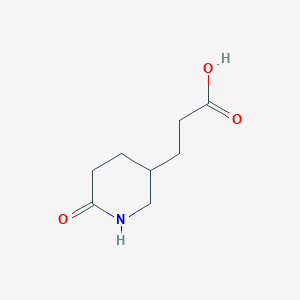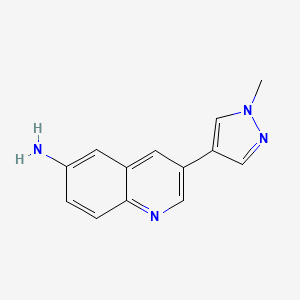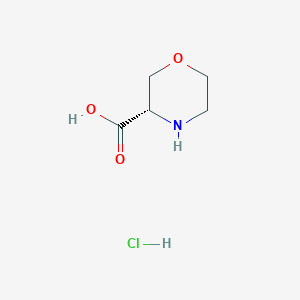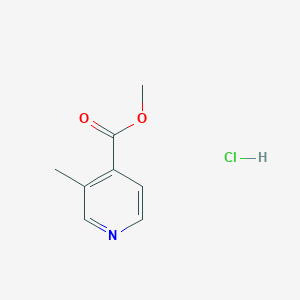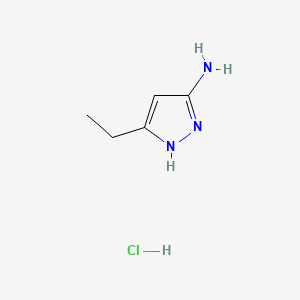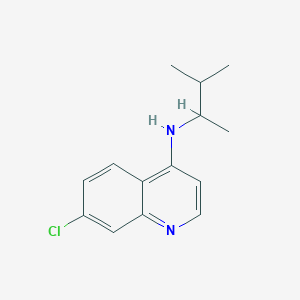
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Overview
Description
“7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is a chemical compound with the CAS Number: 1039979-35-5 . It has a molecular weight of 248.76 . The IUPAC name for this compound is 7-chloro-N-(1,2-dimethylpropyl)-4-quinolinamine .
Molecular Structure Analysis
The InChI code for “7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is 1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.75 . It has a predicted boiling point of 377.1 °C at 760 mmHg , a predicted density of 1.2 g/mL , and a predicted refractive index of n 20D 1.62 .Scientific Research Applications
Malaria Chemotherapy
A derivative of 4-aminoquinoline, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has shown promising activity against chloroquine-resistant malaria parasites. It is identified for preclinical development as a blood schizonticidal agent, exhibiting curative activity and favorable drug-like properties based on in vitro and in vivo studies (Dola et al., 2016).
Anticancer Potential
A series of 4-aminoquinoline derivatives, including variants of the specified compound, have been evaluated for their cytotoxic effects on human breast tumor cell lines. These compounds, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated potent anticancer activities, suggesting the potential for developing new classes of anticancer agents (Zhang et al., 2007).
Antimicrobial Studies
Compounds including 7-chloro-quinolin-4-yl derivatives have been synthesized and screened for antifungal and antibacterial activities. These compounds showed significant activity comparable to standard treatments, indicating their potential in antimicrobial applications (Nayak et al., 2019).
Organometallic Chemistry
In the field of organometallic chemistry, platinum(II) and palladium(II) complexes with tridentate N-donor ligands, including 7-chloro-quinolin-4-amine derivatives, have been synthesized. These complexes are studied for their reactivity and potential applications in catalysis and material science (Bortoluzzi et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVDOWKCDSPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



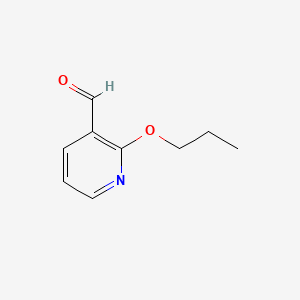
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
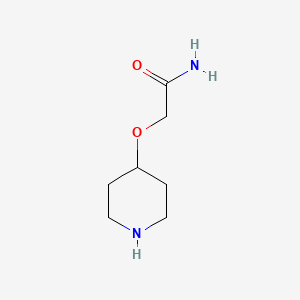
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
